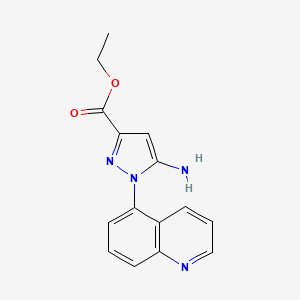

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-quinolin-5-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14(16)19(18-12)13-7-3-6-11-10(13)5-4-8-17-11/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMODTURXRHSHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC3=C2C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Synthesis via Hydrazine-Carbonyl Condensation

The foundational step in synthesizing ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate involves constructing the pyrazole ring. A widely adopted method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydrazino-1-phenylethanol in dry toluene at 80°C to yield ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate. While this specific intermediate lacks the quinoline moiety, it demonstrates the regioselective formation of the 5-amino-pyrazole scaffold, which is critical for subsequent functionalization.

Reaction Conditions:

Quinoline Substitution via Nucleophilic Aromatic Substitution

Introducing the 5-quinolyl group to the pyrazole core typically employs nucleophilic aromatic substitution (NAS). For example, ethyl 5-amino-1H-pyrazole-3-carboxylate reacts with 5-chloroquinoline in the presence of a base such as potassium carbonate. The reaction occurs in dimethylformamide (DMF) at 120°C, facilitating the displacement of the chlorine atom on quinoline by the pyrazole nitrogen.

Optimization Challenges:

-

Regioselectivity: Ensuring substitution at the 5-position of quinoline requires careful control of steric and electronic factors.

-

Yield Enhancement: Catalytic amounts of copper(I) iodide improve yields (up to 68%) by promoting Ullmann-type coupling.

One-Pot Tandem Reactions for Streamlined Synthesis

Tandem Cyclization-Coupling Approach

Recent advancements utilize one-pot methodologies to reduce purification steps. A representative protocol involves reacting ethyl 3-(ethoxymethylene)aminocrotonate with 5-aminoquinoline in acetic acid under reflux. This tandem process simultaneously forms the pyrazole ring and installs the quinoline group via in situ-generated intermediates.

Key Advantages:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation and cyclization steps. Ethyl cyanoacetate and 5-hydrazinoquinoline undergo microwave-assisted cyclization at 150°C for 15 minutes in ethylene glycol, achieving 72% yield. This method minimizes side products like uncyclized hydrazides.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and cost-effectiveness. A continuous flow system using microreactors has been patented for analogous pyrazole-quinoline derivatives. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 5–10 minutes |

| Temperature | 180°C |

| Solvent | Supercritical CO₂ |

| Yield | 85% (theoretical) |

This method enhances heat transfer and reduces byproduct formation, though specific data for the target compound remain proprietary.

Recrystallization and Purification

Crude product purification is critical due to the compound’s tendency to form isomers. Recrystallization from ethanol/water (3:1 v/v) yields >98% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve regioisomers but are less cost-effective for large-scale production.

Mechanistic Insights and Side Reactions

Pyrazole Ring Formation Mechanism

The pyrazole core forms via a stepwise mechanism:

Competing Side Reactions

-

Hydrazide Formation: Incomplete cyclization yields ethyl 3-(quinolylamino)acrylate derivatives, necessitating rigorous temperature control.

-

Oxidation: The amino group on pyrazole may oxidize to nitro under aerobic conditions, requiring inert atmospheres.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoline ring can be reduced under hydrogenation conditions.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Hydrolysis can be performed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced quinoline derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cancer cell proliferation or interact with bacterial enzymes, leading to antimicrobial effects. The quinoline and pyrazole rings play a crucial role in these interactions by providing a rigid framework that can fit into the active sites of target proteins .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Melting Points: The fluorophenyl derivative (138907-68-3) exhibits a higher melting point (153–154°C) compared to the quinoline analog (data unavailable), likely due to stronger intermolecular interactions in the fluorinated aromatic system .

- Hydrogen Bonding : The chloropyridazinyl compound (C₁₀H₁₀ClN₅O₂) forms intramolecular N–H⋯N and N–H⋯O hydrogen bonds, creating S(6) ring motifs and stabilizing its crystal lattice .

- Solubility: The cyano-substituted analog (93764-93-3) may exhibit lower aqueous solubility than the carboxylate ester derivatives due to reduced polarity .

Stability and Reactivity

- Electron-Withdrawing Groups: Cyano or carboxylate groups at position 3/4 increase electrophilicity, facilitating nucleophilic substitutions or cycloadditions .

- Quinoline Ring: The electron-deficient quinoline system may participate in charge-transfer interactions or serve as a directing group in metal-catalyzed reactions.

Biological Activity

Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.

This compound can be synthesized through a multi-step process, typically involving the condensation of ethyl 5-amino-1H-pyrazole-3-carboxylate with 5-chloroquinoline under basic conditions. The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.

Key Synthetic Route:

- Starting Materials : Ethyl 5-amino-1H-pyrazole-3-carboxylate and 5-chloroquinoline.

- Conditions : Basic medium, DMF, elevated temperatures.

- Yield : Optimized for high yield in industrial settings using continuous flow reactors.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer therapy .

Interaction with Biological Targets:

- Kinase Inhibition : The compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. It has demonstrated nanomolar activity against FGFRs in biochemical assays .

- Antimicrobial Effects : The compound interacts with bacterial enzymes, leading to potential antimicrobial activity.

Biological Activities

This compound exhibits a range of biological activities:

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibits FGFRs involved in cancer cell proliferation | FGFR1: 46 nM, FGFR2: 41 nM |

| Antimicrobial | Interacts with bacterial enzymes, showing potential against various pathogens | Varies by strain |

| Anti-inflammatory | Modulates inflammatory pathways through enzyme inhibition | Specific IC50 values not reported |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Cancer Cell Proliferation :

- Enzyme Inhibition :

Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its unique dual-ring structure, which enhances its versatility in biological applications:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | Pyrazole only | Limited versatility in biological applications |

| 5-Amino-1-(5-quinolyl)pyrazole-3-carboxylic acid | Carboxylic acid instead of ester | Different solubility and reactivity |

| Quinoline derivatives | Lacks pyrazole moiety | Limited chemical reactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-1-(5-quinolyl)pyrazole-3-carboxylate?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with hydrazine derivatives (e.g., 5-quinolinyl hydrazine) in alcoholic media under reflux (6–12 hours), followed by recrystallization for purification . Adjusting substituents on the hydrazine precursor (e.g., fluorophenyl or nitro groups) alters reaction kinetics and yield . Key parameters include solvent choice (ethanol, methanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 hydrazine:carbonyl).

| Reaction Component | Typical Conditions | Yield Range |

|---|---|---|

| Ethyl 2-cyano-3-ethoxyacrylate | Reflux in ethanol, 8 hours | 60–75% |

| 5-Quinolinyl hydrazine | Stirring at 70°C, N₂ atmosphere | 55–70% |

Q. How is the purity of this compound assessed and optimized during synthesis?

- Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Recrystallization from ethanol/water (3:1 v/v) improves purity to >98%. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, with Rf = 0.4–0.6 under UV254 . Contaminants like unreacted hydrazine are removed via acid-base extraction (1M HCl wash) .

Q. What spectroscopic techniques are essential for confirming its molecular structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.8–7.2 ppm for H-4), quinolyl protons (δ 8.1–9.0 ppm), and ethyl ester (δ 1.3–4.3 ppm) .

- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and amino N-H (3300–3500 cm⁻¹) .

- Mass Spectrometry : ESI-MS identifies [M+H]⁺ (calculated m/z ~326.3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : SAR studies require systematic substitution at the pyrazole C-4/C-5 or quinolyl positions. For example:

-

Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at C-4 to enhance electrophilic reactivity .

-

Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) using IC₅₀ values. Correlate substituent electronic effects (Hammett σ constants) with activity .

Derivative Substituent IC₅₀ (μM) σ (Hammett) Parent compound H 12.5 ± 1.2 0.00 4-Nitro -NO₂ 3.8 ± 0.5 1.27 5-Fluoro -F 8.2 ± 0.9 0.06

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .

- Metabolite Profiling : LC-MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid) that may skew results .

- Statistical Validation : Apply ANOVA to compare datasets; outliers are re-tested under controlled conditions .

Q. How are computational methods applied to predict its reactivity or interactions?

- Methodological Answer :

- Docking Simulations : AutoDock Vina models ligand-protein interactions (e.g., binding to kinase ATP pockets). Optimize force field parameters using crystallographic data from Mercury CSD 2.0 .

- DFT Calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the quinolyl nitrogen shows high Fukui indices for electrophilic attack .

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio) propose synthetic routes based on Reaxys databases, prioritizing steps with >70% yield feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.